molecular formula C13H11NO4S B7737292 phenyl N-(benzenesulfonyl)carbamate

phenyl N-(benzenesulfonyl)carbamate

Cat. No.: B7737292
M. Wt: 277.30 g/mol
InChI Key: VEHJNSOWFJORJJ-UHFFFAOYSA-N
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Description

Phenyl N-(benzenesulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly notable for its applications in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(benzenesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with benzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This method offers an economical and efficient route to many compounds of interest .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl carbamates, while reduction typically produces the corresponding amine .

Mechanism of Action

The mechanism of action of phenyl N-(benzenesulfonyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The compound can be installed and removed under relatively mild conditions, making it versatile for various synthetic applications .

Properties

IUPAC Name

phenyl N-(benzenesulfonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(18-11-7-3-1-4-8-11)14-19(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHJNSOWFJORJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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